Desmethylemetine
Overview
Description
Desmethylemetine is an alkaloid.
This compound is a natural product found in Carapichea ipecacuanha, Alangium longiflorum, and other organisms with data available.
Scientific Research Applications
Environmental Estrogens and Endocrine Disruption : A study by McLachlan (2016) discusses the impact of environmental estrogens and endocrine-disrupting chemicals, which could be relevant in understanding the broader context of Desmethylemetine's effects.
Epigenetic Mechanisms : Research by Bromer et al. (2009) highlights the role of epigenetic mechanisms in the effects of diethylstilbestrol (DES), a compound related to this compound, on the HOXA10 gene, suggesting a possible avenue for this compound's action.
Effects on Human Spermatozoa : A study by Zou et al. (2017) examined the effects of diethylstilbestrol on human spermatozoa, indicating potential reproductive implications for this compound.
Historical Perspective on DES : The work of Newbold (2010) provides historical insights into the use and impact of DES, which may be relevant for understanding this compound.
Molecular Mechanisms of DES : Block et al. (2000) studied the molecular mechanisms of DES, particularly its impact on Hox gene expression, which could be relevant for understanding this compound's mechanisms of action (Block et al., 2000).
Laminin-511 and -521 in Cell Culturing : Okumura et al. (2015) investigated laminin isoforms for culturing human corneal endothelial cells, which may be applicable in research involving this compound (Okumura et al., 2015).
Measurement Principles in Hypermedia Authoring : Mendes et al. (1999) explored measurement principles in hypermedia, which, while not directly related to this compound, could provide insights into research methodologies that might be applicable (Mendes et al., 1999).
Applications in Biotechnology and Bioengineering : Mbous et al. (2017) discussed the use of deep eutectic solvents in biotechnology, which might have implications for this compound's applications in these fields (Mbous et al., 2017).
Long-Term Cancer Risk : A study by Titus-Ernstoff et al. (2001) examined the long-term cancer risk in women exposed to DES, which might be relevant for understanding the long-term effects of this compound.
Apoptotic Mechanisms in Neurodegeneration : Tatton Wg (1999) explored the role of deprenyl and its metabolite desmethyldeprenyl (DES) in reducing neuronal apoptosis, which could be relevant for this compound's potential neuroprotective applications (Tatton Wg, 1999).
Diethylstilbestrol Residue in Human Urine : A study by Zhang et al. (2017) investigated the residue level of DES in human urine, which could have implications for this compound residue studies.
properties
IUPAC Name |
1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGZHCFJNDAHEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862004 | |
Record name | 7',10,11-Trimethoxyemetan-6'-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10159-64-5 | |
Record name | 1-[(3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl)methyl]-1,2,3,4-tetrahydro-7-methoxy-6-isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10159-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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